molecular formula C5H8O B042830 Cyclopentanone CAS No. 120-92-3

Cyclopentanone

Cat. No.: B042830
CAS No.: 120-92-3
M. Wt: 84.12 g/mol
InChI Key: BGTOWKSIORTVQH-UHFFFAOYSA-N
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Description

Cyclopentanone is a clear, colorless liquid with a peppermint-like odor. It is classified as a cyclic ketone with the molecular formula C₅H₈O. The structure of this compound consists of a five-membered ring with a carbonyl (C=O) group attached. This compound is known for its stability, although it can form explosive peroxides when exposed to air for prolonged periods .

Biochemical Analysis

Biochemical Properties

Cyclopentanone plays a significant role in biochemical reactions. It is involved in the hydrogenation-rearrangement of biomass furfural, a process that yields cyclopentanol . This reaction involves the interaction of this compound with various enzymes and proteins, including Ruthenium-Molybdenum Bimetallic Catalysts .

Cellular Effects

The effects of this compound on cells are primarily observed in its metabolic processes. For instance, it is metabolized by Pseudomonas N.C.I.B. 9872, a type of bacteria, where it undergoes oxidation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For example, it is involved in the synthesis of cyclopentanol from cyclopentene, a process that involves addition-esterification and transesterification reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, during the hydrogenation-rearrangement of biomass furfural, an unprecedented rearrangement product selectivity of 89.1% to cyclopentanol was achieved .

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it is a key intermediate in the synthesis of cyclopentanol from cyclopentene .

Chemical Reactions Analysis

Cyclopentanone undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen, catalysts like palladium or platinum, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Cyclopentanone can be compared with other cyclic ketones such as cyclohexanone, 2-pentanone, and 3-pentanone:

    Cyclohexanone: Similar to this compound but with a six-membered ring. It is used in the production of nylon and other polymers.

    2-Pentanone: A linear ketone with a similar molecular weight but different reactivity and applications.

    3-Pentanone: Another linear ketone with distinct properties and uses.

This compound is unique due to its five-membered ring structure, which imparts specific chemical reactivity and stability.

Properties

IUPAC Name

cyclopentanone
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InChI

InChI=1S/C5H8O/c6-5-3-1-2-4-5/h1-4H2
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InChI Key

BGTOWKSIORTVQH-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(=O)C1
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Molecular Formula

C5H8O
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DSSTOX Substance ID

DTXSID3029154
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Molecular Weight

84.12 g/mol
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Physical Description

Cyclopentanone appears as a clear colorless liquid with a petroleum-like odor. Flash point 87 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Water-white liquid with distinctive odor like peppermint; [Hawley] Colorless clear liquid; Polymerizes easily in presence of acids; [ICSC], CLEAR COLOURLESS LIQUID., liquid; agreeable odour somewhat like peppermint
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Boiling Point

267.17 °F at 760 mmHg (NTP, 1992), 130.6 °C AT 760 MM HG, 130.00 to 131.00 °C. @ 760.00 mm Hg, 131 °C
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Flash Point

86 °F (NTP, 1992), 87 °F (CLOSED CUP), 26 °C
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Solubility

Sol in alcohol, acetone, ether, Estimated water solubility of 9175 mg/l, Solubility in water: poor, water; miscible in ether, Miscible at room temperature (in ethanol)
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Density

0.94869 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.94869 @ 20 °C/4 °C, Relative density (water = 1): 0.95, 0.950-0.960
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Vapor Density

2.3 (AIR= 1), Relative vapor density (air = 1): 2.3
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Vapor Pressure

11.4 [mmHg], 11.4 mm Hg at 25 °C
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Color/Form

WATER-WHITE, MOBILE LIQUID

CAS No.

120-92-3
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Melting Point

-60.3 °F (NTP, 1992), -51.3 °C, -58 °C, -51 °C
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Synthesis routes and methods I

Procedure details

The compound (b) is reacted with trichloroacetyl chloride in a solvent such as diethyl ether, dimethoxyethane or tetrahydrofuran to give the dichlorocyclobutanone compound (f) (Alternatively, when it is reacted with diacetyl chloride, a monochloro-compound is obtained. The monochloro-compound can also be obtained by reacting with trichloroacetyl chloride, followed by treating with acetic acid.), and then the product is treated with a reducing agent such as zinc dust, whereby the cyclobutanone compound represented by the formula (g) can be obtained. The reaction temperature is preferably 10 to 50° C. When the compound (g) is treated with a peroxide such as 3-chloroperbenzoic acid in the presence of sodium hydrogen carbonate in a solvent such as dichloromethane, the lactone compound represented by the formula (h) can be obtained. The reaction temperature is preferably in the range of from room temperature to 40° C. When the compound (b) is treated with dichloroketene and diazomethane, a cyclopentanone compound in the formula (f) is obtained, and when the compound (g) is treated with diazomethane, a cyclopentanone compound in formula (g) is obtained. When the cyclopentanone compound is further treated with diazomethane, a cyclohexanone compound is obtained.
[Compound]
Name
lactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( h )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
compound ( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
cyclobutanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
monochloro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
compound ( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Synthesis routes and methods II

Procedure details

To a stirred mixture of cyclopentanone (33.8 g.) and ethanol (100 c.c.) containing ammonium acetate (3.2 g.) and kept at or below 0°, was added 1-amino-3,3,5-trimethylcyclohexyl hydroperoxide (44.6 g., 68% pure). After storing at 0°C overnight the reaction mixture was worked up as in the previous Examples to give unreacted cyclopentanone and dihydroisophorone together with a fraction (20.0 g.) b.p. 82° - 86°/0.5 mm. This last fraction was redistilled to give: material b.p. 74° - 76°C/0.3 mm.Hg., peroxide equivalent 202, shown by mass spectroscopy to be a mixture of the peroxide ##SPC28##
Quantity
33.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Name
1-amino-3,3,5-trimethylcyclohexyl hydroperoxide
Quantity
44.6 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

4-Toluenesulphonic acid monohydrate (1.7 g, 9.2 mmol) was added to a stirred solution of (2S)-2-tert-butoxycarbonylamino-3-phenylpropionic acid 2,2-dimethoxycyclopentyl ester (36 g, 91.6 mmol) in acetone (450 ml) at ambient temperature. The solution was stirred for 3 days then water (600 ml) and saturated aqueous sodium hydrogen carbonate solution (200 ml) were added, then the product was extracted into ethyl acetate (600 ml). The aqueous phase was extracted with ethyl acetate (2×400 ml), then the combined ethyl acetate solutions were washed with saturated aqueous sodium chloride solution (2×150 ml), dried (Na2SO4) and the solvent removed in vacua. The residue (18.05 g) was purified by flash chromatography over silica gel eluting with a gradient of heptane:ethyl acetate 3:1→2:1. Appropriate fractions were combined and the solvents removed in vacuo to leave (2S)-2-tert-butoxycarbonylamino-3-phenylpropionic acid 2-oxocyclopentyl ester as a colourless oil (18.05 g, 40% from cyclopentanone). TLC (single UV spot, Rf=0.25, heptane:ethyl acetate 7:3), analytical HPLC with main broad peak Rt=17.9-19.2 mins, HPLC-MS (main broad UV peak with Rt=9.04-9.24 mins, 248.1 [M−Boc+2H]+, 370.2 [M+Na]+, 717.3 [2M+Na]+).
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
(2S)-2-tert-butoxycarbonylamino-3-phenylpropionic acid 2,2-dimethoxycyclopentyl ester
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

In a 350-ml autoclave made of stainless steel SUS 316 and equipped with a stirrer were placed 80 g (1.14 mol) of cyclopentane and 2 g of a 5 percent by weight N-hydroxysuccinimide aqueous solution which contained 100 mg of N-hydroxysuccinimide dissolved therein, at room temperature (25° C.). The autoclave was hermetically sealed, pressurized to 3 MPa (gauge pressure) with a gaseous mixture of 50 percent by volume oxygen and 50 percent by volume nitrogen, and the aqueous solution therein was stirred at 150° C. for 1 hour. As a result, 39 mmol of cyclopentane reacted (with a conversion of 3.4%) and thereby yielded 9.4 mmol of cyclopentanone (with a selectivity of 24.1%), 4.8 mmol of cyclopentanol (with a selectivity of 12.3%), and 12.5 mmol of cyclopentyl hydroperoxide (with a selectivity of 32.1%). The total yield of cyclopentanone, cyclopentanol, and cyclopentyl hydroperoxide was 2.3%.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
39 mmol
Type
reactant
Reaction Step Six

Synthesis routes and methods V

Procedure details

In a 350-ml autoclave made of stainless steel SUS 316 and equipped with a stirrer were placed 80 g (1.14 mol) of cyclopentane and 100 mg of N-hydroxysuccinimide (these formed a slurry at room temperature (25° C.)). The autoclave was hermetically sealed, pressurized to 3 MPa (gauge pressure) with a gaseous mixture of 50 percent by volume oxygen and 50 percent by volume nitrogen, and the mixture therein was stirred at 150° C. for 1 hour. As a result, 8.8 mmol of cyclopentane reacted (with a conversion of 0.8%) and thereby yielded 0.5 mmol of cyclopentanone (with a selectivity of 5.7%), 0.2 mmol of cyclopentanol (with a selectivity of 2.3%), and 5.8 mmol of cyclopentyl hydroperoxide (with a selectivity of 65.9%). The total yield of cyclopentanone, cyclopentanol, and cyclopentyl hydroperoxide was 0.57%.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
8.8 mmol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentanone
Reactant of Route 2
Cyclopentanone
Reactant of Route 3
Cyclopentanone
Reactant of Route 4
Cyclopentanone
Reactant of Route 5
Cyclopentanone
Reactant of Route 6
Cyclopentanone
Customer
Q & A

Q1: What is the molecular formula and weight of cyclopentanone?

A1: this compound has the molecular formula C5H8O and a molecular weight of 84.12 g/mol.

Q2: What are some key spectroscopic characteristics of this compound?

A2: [] The carbonyl stretching vibration (vC=O) in the infrared spectrum of this compound is sensitive to solvent effects. For instance, in a series of solvents from hexane to methanol, the vC=O frequency decreases by approximately 17.1 cm−1. This shift is attributed to Fermi resonance with a combination tone, which is influenced by solute-solvent interactions. [] Additionally, the vC=O frequency for cyclohexanone is consistently lower than that of this compound in the same solvents, indicating greater basicity of the cyclohexanone carbonyl group. []

Q3: How does the ring puckering of this compound affect its microwave spectrum?

A3: [] The microwave spectrum of this compound reveals that its ring is permanently twisted and undergoes independent bending and twisting vibrations. This puckering results in multiple vibrational satellites in the spectrum. Additionally, studies of 2-d-cyclopentanone show two distinct conformers due to the deuterium substitution, providing insights into the ring's dynamic behavior. []

Q4: How stable are this compound granules when used as an attractant in mosquito traps?

A4: [] Studies show that granular this compound retains significant residual activity against Anopheles arabiensis mosquitoes for up to 2 months, particularly when combined with Mbita blend attractants in passive outdoor host-seeking devices (POHDs). [] This finding suggests its potential as a long-lasting alternative to artificial CO2 sources in mosquito control devices.

Q5: How is this compound utilized in the synthesis of high-density fuels?

A5: [] this compound, potentially sourced from hemicellulose, serves as a key precursor in the synthesis of 1,3-bis(cyclohexylmethyl)cyclopentane, a renewable high-density fuel. The process involves an aldol condensation reaction between this compound and vanillin, followed by hydrodeoxygenation. The resulting fuel boasts a high density (0.943 g mL−1) and a low freezing point (−35 °C), making it a viable candidate for blending with conventional high-density fuels like JP-10. []

Q6: Can this compound be produced from renewable resources, and how?

A6: [, , ] Yes, this compound can be synthesized from furfural, a platform molecule derived from lignocellulose. This transformation typically involves hydrogenation and hydrolysis reactions using heterogeneous catalysts, such as Ru/C with Al11.6PO23.7 or Cu0.4Mg5.6Al2, in aqueous media. [, , ] This sustainable approach highlights the potential of utilizing biomass for producing valuable chemicals.

Q7: What factors influence the selectivity of furfural conversion to this compound derivatives?

A7: [, ] The selectivity of furfural conversion to specific this compound derivatives, like furfuryl alcohol, this compound, or cyclopentanol, can be influenced by carefully adjusting reaction conditions such as temperature, hydrogen pressure, and catalyst choice. For instance, using Cu0.4Mg5.6Al2 as a catalyst allows for selective production of each of the three aforementioned compounds by modifying reaction conditions. [, ]

Q8: How do structural modifications of this compound derivatives affect their biological activity?

A8: [, , , ] Structural modifications of this compound derivatives significantly influence their biological activities. For example, replacing the active methylene moiety in curcumin with a this compound ring enhances stability while retaining inhibitory effects on histamine release in RBL-2H3 cells. [] Additionally, introducing electron-withdrawing substituents on the aromatic ring of benzylidenethis compound arylamine Mannich bases can enhance their antitumor activity against Bel-7402 and KB carcinoma cell lines. [] In contrast, incorporating fluorine atoms into benzylidene- and dibenzylidenecyclopentanones can alter their packing motifs and solid-state reactivity, impacting their photostability and dimerization propensity. []

Q9: What are the toxicological implications of this compound exposure in rats?

A9: [] Studies on rats exposed to this compound vapor (50–300 ppm) revealed a correlation between exposure levels and solvent accumulation in the brain and perirenal fat. While minimal impact was observed on liver drug-metabolizing enzymes or aldehyde dehydrogenase activities, an initial increase in kidney 7-ethoxycoumarin O-deethylase activity was noted, highlighting potential organ-specific effects. []

Q10: What analytical techniques are commonly employed to study this compound and its derivatives?

A10: Numerous analytical techniques are utilized to characterize and quantify this compound and its derivatives. These include:

  • Gas chromatography (GC): For separating and quantifying volatile compounds like this compound and its derivatives in complex mixtures. [, ]
  • Gas chromatography-mass spectrometry (GC-MS): Provides structural information and quantification of this compound-related compounds. []
  • High-performance liquid chromatography (HPLC): Used for analyzing non-volatile this compound derivatives, often coupled with UV or mass spectrometry detectors for identification and quantification. []
  • Nuclear Magnetic Resonance (NMR) spectroscopy: Elucidates the structure and stereochemistry of this compound derivatives. [, , ]
  • Infrared (IR) spectroscopy: Identifies functional groups and investigates structural features of this compound-based compounds. [, , ]
  • Fourier Transform Infrared (FTIR) spectrometry: Provides real-time monitoring of this compound oxidation intermediates and products in combustion studies. []

Q11: What is known about the environmental fate and degradation of this compound?

A11: While specific information regarding the environmental fate and degradation of this compound may be limited in the provided research, its structural similarity to other ketones suggests potential pathways:

  • Biodegradation: Microorganisms may be capable of degrading this compound, as seen with other cyclic ketones like cyclohexanone. []
  • Photodegradation: this compound may undergo photolysis when exposed to UV radiation in the atmosphere. []

Q12: What are some significant historical milestones in the research of this compound and its derivatives?

A12: Key historical milestones in this compound research include:

  • Early synthesis and characterization: The synthesis and basic properties of this compound were established in the early 20th century. []
  • Photochemical studies: Investigations into the photochemistry of this compound and its derivatives provided insights into their reactivity and potential applications. [, ]
  • Use as building blocks in organic synthesis: this compound derivatives gained importance as versatile intermediates for synthesizing natural products and other complex molecules. [, , , ]
  • Exploration of biological activities: Research into the biological properties of this compound analogs, particularly those inspired by curcumin, has led to the discovery of potential therapeutic agents. [, , , ]
  • Utilization in renewable energy and materials: Recent advances highlight the potential of this compound as a platform molecule for producing biofuels, polymers, and other valuable materials from renewable resources. [, , , , , ]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.